alpha-(2-9)-Disialic acid

Description

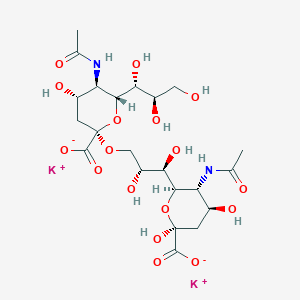

Structure

3D Structure of Parent

Properties

CAS No. |

114474-59-8 |

|---|---|

Molecular Formula |

C22H34K2N2O17 |

Molecular Weight |

676.7 g/mol |

IUPAC Name |

dipotassium;(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-[(2R,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C22H36N2O17.2K/c1-7(26)23-13-9(28)3-21(38,19(34)35)40-17(13)16(33)12(31)6-39-22(20(36)37)4-10(29)14(24-8(2)27)18(41-22)15(32)11(30)5-25;;/h9-18,25,28-33,38H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,34,35)(H,36,37);;/q;2*+1/p-2/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21-,22+;;/m0../s1 |

InChI Key |

GWXXDIQADFGQPM-APWQMXJUSA-L |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |

Synonyms |

alpha-(2-9)-disialic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Alpha 2 9 Disialic Acid

Mammalian Sialic Acid Biosynthetic Pathway

In mammalian cells, the synthesis of sialic acid-containing glycoconjugates is a highly regulated process that occurs in distinct cellular compartments. The pathway culminates in the transfer of sialic acid from an activated sugar donor to a growing glycan chain.

The journey to sialylated glycoconjugates begins in the cytosol with the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. The process starts with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to N-acetylmannosamine (ManNAc) and subsequently phosphorylated to ManNAc-6-phosphate. This reaction is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). acs.orgsigmaaldrich.com

The next step involves the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to form Neu5Ac-9-phosphate, a reaction catalyzed by Neu5Ac-9-phosphate synthase (NANS). sigmaaldrich.comnih.gov A specific phosphatase, Neu5Ac-9-phosphate phosphatase (NANP), then removes the phosphate (B84403) group to yield Neu5Ac. sigmaaldrich.comnih.gov

For sialic acid to be incorporated into glycans, it must first be activated. This activation occurs in the nucleus, where CMP-sialic acid synthetase (CMAS) catalyzes the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to form cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). acs.orgoup.comwikipedia.org This is a unique activation step, as most other sugars are activated by UDP or GDP. oup.com The resulting CMP-Neu5Ac is the activated sugar nucleotide donor required for all sialylation reactions. nih.govnih.gov

| Enzyme | Abbreviation | Function | Cellular Location |

| UDP-GlcNAc 2-epimerase/ManNAc kinase | GNE | Converts UDP-GlcNAc to ManNAc-6-P | Cytosol |

| Neu5Ac-9-phosphate synthase | NANS | Condenses ManNAc-6-P and PEP to Neu5Ac-9-P | Cytosol |

| Neu5Ac-9-phosphate phosphatase | NANP | Dephosphorylates Neu5Ac-9-P to Neu5Ac | Cytosol |

| CMP-sialic acid synthetase | CMAS | Activates Neu5Ac to CMP-Neu5Ac | Nucleus |

Once synthesized, CMP-Neu5Ac is transported from the nucleus to the Golgi apparatus. Here, a family of enzymes known as sialyltransferases (STs) catalyzes the transfer of Neu5Ac from CMP-Neu5Ac to the non-reducing end of acceptor glycans on glycoproteins and glycolipids. nih.govresearchgate.net

Sialyltransferases are highly specific, determining the type of glycosidic linkage formed. There are four main families of sialyltransferases, categorized based on the linkage they create: α-2,3, α-2,6, or α-2,8. nih.gov The formation of an alpha-(2-9)-disialic acid linkage is less common in mammals compared to other linkages but is catalyzed by specific STs. These enzymes recognize a terminal sialic acid residue on a glycan and attach another sialic acid molecule to it via an α-2,9 linkage. The ST8SIA family of enzymes is responsible for creating α-2,8 linkages, and specific members within this or other families would be responsible for the α-2,9 linkages. nih.gov

Microbial Biosynthesis of Alpha-(2-9)-Linked Sialic Acids

Several pathogenic and commensal bacteria have evolved mechanisms to synthesize and display sialic acids on their surfaces, often as a form of molecular mimicry to evade the host immune system. nih.govnih.gov

Some prokaryotic organisms, such as certain strains of Escherichia coli and Fusobacterium nucleatum, possess the genetic machinery for the de novo synthesis of sialic acid. nih.govnih.gov This pathway differs from the mammalian pathway. In these bacteria, N-acetylmannosamine (ManNAc) is condensed with phosphoenolpyruvate (PEP) by the enzyme Neu5Ac synthase (NeuB) to directly form Neu5Ac. nih.gov The subsequent activation to CMP-Neu5Ac is carried out by a CMP-sialic acid synthetase (NeuA), similar to the mammalian process. nih.gov

Notably, the presence of a complete pathway for de novo Neu5Ac synthesis is not universal among all strains of a bacterial species. For instance, in F. nucleatum, only a fraction of sequenced strains encode the necessary enzymes. nih.gov

| Bacterial Species | Key Enzymes | Function |

| Escherichia coli K1 | NeuB, NeuA | De novo synthesis and activation of Neu5Ac. |

| Fusobacterium nucleatum | NeuB, NeuA | De novo synthesis and activation of Neu5Ac. nih.govnih.gov |

Many bacteria that lack the de novo synthesis pathway have developed sophisticated mechanisms to scavenge sialic acid from their host environment. nih.gov Pathogens like Neisseria gonorrhoeae and Haemophilus influenzae cannot synthesize their own sialic acid but can efficiently acquire it from host glycoconjugates. asm.orgasm.orgnih.gov

This process typically involves bacterial sialidases that cleave terminal sialic acids from host cells. The free sialic acid is then transported into the bacterial cell through specific transporters. asm.org Once inside, the scavenged sialic acid can be activated to CMP-Neu5Ac and subsequently transferred to the bacterial cell surface, often modifying lipooligosaccharides (LOS). asm.org This surface sialylation helps the bacteria evade the host's immune response. asm.orgnih.gov Sialic acid can also be catabolized by some bacteria as a source of carbon and nitrogen. nih.govasm.orgfrontiersin.org

The polymerization of sialic acids into chains is catalyzed by polysialyltransferases (PSTs). A well-studied example is the polysialyltransferase from Escherichia coli K92, which synthesizes a capsule composed of alternating α-2,8 and α-2,9 linkages of NeuNAc. oup.comoup.com

The K92 polysialyltransferase (PST) is a membrane-bound enzyme encoded by the neuS gene. acs.orgnih.gov It utilizes CMP-NeuNAc as the donor substrate and elongates the growing polysialic acid chain from the non-reducing end. oup.comacs.org Research suggests that the K92 PST recognizes an α-2,8 glycosidic linkage at the non-reducing end of an acceptor molecule and then catalyzes the transfer of Neu5Ac to form a new linkage. nih.gov The enzyme can elongate various polysialic acid structures, indicating a degree of flexibility. oup.com The mechanism is proposed to involve the successive transfer of sialic acid residues to the growing chain, with the enzyme's specificity dictating the alternating α-2,8/α-2,9 pattern. oup.comnih.gov The de novo synthesis of the polysialic acid chain may require a complex of several proteins, including NeuS, NeuE, KpsC, and KpsS. acs.orgnih.gov

Post-Synthetic Modifications and Associated Biosynthetic Enzymes

Following the incorporation of sialic acid into glycoconjugates, it can undergo various enzymatic modifications that further diversify its structure and function. nih.govresearchgate.net These post-synthetic modifications are crucial for modulating the biological activities of sialoglycans. The most common of these modifications is O-acetylation, but other modifications such as methylation, phosphorylation, and sulfation also occur. nih.govmdpi.com

O-Acetylation and Sialic Acid O-Acetyltransferases

O-acetylation is the most prevalent post-glycosylation modification of sialic acids in mammalian cells. nih.govnih.gov This process involves the addition of an acetyl group to the hydroxyl groups of the sialic acid molecule, typically at the C-4, C-7, C-8, or C-9 positions. researchgate.netnih.gov The expression of O-acetylated sialoglycans is a highly regulated process, controlled by the coordinated action of two key enzyme families: sialate O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs). nih.gov

The biosynthesis of O-acetylated sialoglycoconjugates occurs within the Golgi apparatus. nih.gov After sialyltransferases catalyze the transfer of sialic acid onto a nascent glycoconjugate, SOATs transfer an acetyl group from the donor molecule, acetyl-Coenzyme A (acetyl-CoA), to the sialic acid residue. nih.govoup.com The initial acetylation often occurs at the C-7 position, and the acetyl group can then migrate to the C-9 position, which is a more stable configuration. oup.com The level of O-acetylation in a specific tissue or cell is determined by the balance between the activity of SOATs and SIAEs, the latter of which removes these acetyl groups. nih.govoup.com

Recent research has identified the enzyme responsible for 9-O-acetylation as CASD1 (Capsule Structure-related Domain containing 1). uu.nlresearchgate.net In vitro studies have demonstrated that CASD1 facilitates the transfer of acetyl groups from acetyl-CoA to CMP-activated sialic acid, confirming its role as a key sialate O-acetyltransferase in the biosynthesis of 9-O-acetylated sialoglycans. uu.nlresearchgate.net The expression of these O-acetylated forms is cell-type specific and developmentally regulated, playing significant roles in cell signaling, immune recognition, and apoptosis. oup.com

The enzymes involved in O-acetylation and de-O-acetylation are detailed in the table below.

| Enzyme Family | Specific Enzyme | Abbreviation | Function | Location |

| Sialate O-Acetyltransferase | Capsule Structure-related Domain containing 1 | SOAT / CASD1 | Transfers acetyl group from acetyl-CoA to sialic acid residues on glycoconjugates. nih.govuu.nl | Golgi Apparatus nih.govucsd.edu |

| Sialate-O-Acetylesterase | Sialate-O-Acetylesterase | SIAE | Removes O-acetyl groups from sialic acid residues. nih.govoup.com | Cytosol, Lysosomes, Extracellular researchgate.netoup.com |

Other Enzymatic Modifications (e.g., Methylation, Phosphorylation, Sulfation)

In addition to O-acetylation, sialic acids can be modified by other enzymatic processes, including methylation, phosphorylation, and sulfation, which add to the structural diversity of sialoglycans. nih.govresearchgate.netnih.gov These modifications involve the esterification or etherification of the hydroxyl groups on the sialic acid molecule. nih.gov While less common than O-acetylation, these modifications are thought to play specific biological roles, although they are not as extensively studied. nih.govmdpi.com The presence of these varied modifications highlights the complexity and fine-tuning of sialic acid biology in physiological and pathological processes. nih.gov

Enzymatic Hydrolysis and Metabolic Turnover of Alpha 2 9 Disialic Acid

Sialidases (Neuraminidases) and Their Substrate Specificities

Sialidases, also known as neuraminidases, are glycoside hydrolase enzymes that cleave the glycosidic linkages of terminal sialic acid residues from a variety of glycoconjugates. The specificity of these enzymes is a key factor in the turnover of molecules like alpha-(2-9)-disialic acid.

In mammals, four main sialidase isoforms (NEU1, NEU2, NEU3, and NEU4) have been identified, each with distinct subcellular localizations, substrate preferences, and pH optima, suggesting unique physiological roles. chemrxiv.orgoup.com While extensive research has characterized their activity against α(2-3), α(2-6), and α(2-8) linkages, specific data on the hydrolysis of the α(2-9) linkage remains less detailed.

NEU1: Primarily a lysosomal sialidase, NEU1 is crucial for the catabolism of sialylated glycoproteins and oligosaccharides. nih.govuniprot.org It exhibits broad substrate specificity, with a preference for α(2-3) and α(2-6) sialyl linkages over α(2-8) linkages. oup.com NEU1's activity is largely directed towards glycopeptides and oligosaccharides, with lower activity against gangliosides. oup.comnih.gov Its wide-ranging activity is essential for preventing the lysosomal storage disease sialidosis. researcher.life

NEU2: This is a cytosolic sialidase that shows a preference for α(2-3)-linked sialosides over α(2-6)-linked ones. nih.govnih.gov It is reported to be inactive toward colominic acid, a homopolymer of α(2-8)-linked N-acetylneuraminic acid. uniprot.org NEU2 can act on glycoproteins, oligosaccharides, and gangliosides. mdpi.com

NEU3: A plasma membrane-associated sialidase, NEU3 preferentially hydrolyzes gangliosides. oup.comnih.gov It demonstrates high catalytic efficiency for both α(2-3) and α(2-8) linkages in gangliosides like GD1a, GM3, and GD3. oup.comuniprot.org Its activity is primarily directed towards substrates with a hydrophobic aglycone. researchgate.net

NEU4: NEU4 is found in lysosomes, mitochondria, and the endoplasmic reticulum. oup.com It is capable of hydrolyzing sialic acids from gangliosides, glycoproteins, and mucins. oup.comfrontiersin.org NEU4 efficiently hydrolyzes α(2-3) and α(2-8) sialyl linkages in gangliosides and also shows activity towards the α(2-8) linkages found in polysialic acid (PSA-NCAM). uniprot.orgnih.gov

| Isoform | Primary Location | Optimal pH | Preferred Substrates | Known Linkage Specificity (Preference Order) |

|---|---|---|---|---|

| NEU1 | Lysosomes, Cell Membrane | 4.0 - 5.0 | Glycoproteins, Oligosaccharides | α(2-3) > α(2-6) > α(2-8) |

| NEU2 | Cytosol | 5.5 - 6.5 | Glycoproteins, Oligosaccharides, Gangliosides | α(2-3) > α(2-6) |

| NEU3 | Plasma Membrane | 4.5 - 6.5 | Gangliosides | α(2-3) ≈ α(2-8) > α(2-6) |

| NEU4 | Lysosomes, Mitochondria, ER | 4.5 - 5.5 | Gangliosides, Glycoproteins, Mucins | Acts on α(2-3) and α(2-8) |

Certain microbial enzymes exhibit broad substrate specificity, capable of cleaving multiple types of sialyl linkages. A notable example is the α(2-3,6,8,9) Neuraminidase from Arthrobacter ureafaciens. This enzyme is a powerful tool in glycobiology due to its capacity to hydrolyze all non-reducing terminal sialic acid residues, including both linear and branched structures. nih.gov It acts on Neu5Ac and Neu5Gc and can cleave α(2-3), α(2-6), α(2-8), and α(2-9) linkages. nih.govresearchgate.net Research indicates that the enzyme releases sialic acids from α(2-3) and α(2-6) linkages at a slightly higher rate than from α(2-8) and α(2-9) linkages. researchgate.net This broad specificity makes it invaluable for the structural analysis of complex sialoglycoconjugates and for complete desialylation of glycoproteins. nih.gov

The rate of enzymatic hydrolysis of sialic acids is significantly influenced by the type of glycosidic linkage. Studies comparing different linkages have shown that sialidases often exhibit a preference for one type over another. For instance, the hydrolysis of the α(2-8) linkage by sialidase has been found to be faster than that of the α(2-9) linkage. nih.gov In contrast, the α(2-9) linkage is reported to be more susceptible to acidic hydrolysis than the α(2-8) linkage. nih.gov

The presence of modifications, such as lactonization, can also affect hydrolysis rates. It has been observed that the glycosidic linkage adjacent to a lactonized sialic acid residue is cleaved more rapidly by sialidase than a normal, non-lactonized linkage. nih.gov This suggests that conformational changes induced by lactone formation may facilitate enzyme access or substrate binding.

Lactonization and Delactonization Processes of Oligosialic Acids

Oligosialic and polysialic acids can undergo a reversible, acid-catalyzed intramolecular esterification known as lactonization. nih.govresearchgate.net This process involves the condensation of the C-2 carboxylic acid of one sialic acid residue with a hydroxyl group (typically at C-8 or C-9) of an adjacent residue, forming a six-membered lactone ring. nih.gov Lactonization neutralizes the negative charge of the carboxyl group and can significantly alter the conformation and biological properties of the oligosialic acid chain. nih.govnih.gov

Several principles govern the regioselectivity of lactonization in chains containing both α(2-8) and α(2-9) linkages:

Lactonization occurs more readily across the α(2-8) linkage compared to the α(2-9) linkage. nih.govuniprot.org

All α(2-8) linkages within a chain are susceptible to lactonization. nih.govuniprot.org

For the α(2-9) linkage, only the internal carboxyl groups can participate in lactone formation. nih.govuniprot.org

The process is reversible, and delactonization can be achieved by treatment with a basic solution, which hydrolyzes the ester bond and restores the free carboxyl group. nih.gov

Intracellular Degradation and Recycling Pathways

Following the internalization of sialoglycoconjugates via endocytosis, they are transported to lysosomes for degradation. uniprot.orgnih.gov Within the acidic environment of the lysosome, sialidases such as NEU1 cleave terminal sialic acid residues from the glycan chains. uniprot.org

The resulting free sialic acid is then transported from the lysosome into the cytosol by a specific transporter protein called sialin (B1330336) (encoded by the SLC17A5 gene). uniprot.orgnih.gov A deficiency in this transporter prevents the export of free sialic acid from the lysosome, leading to its accumulation and causing the lysosomal storage disorder known as Salla disease or infantile sialic acid storage disorder. nih.gov

Once in the cytosol, the salvaged sialic acid has several potential fates:

Recycling: It can be re-activated into CMP-sialic acid in the nucleus and transported into the Golgi apparatus to be used by sialyltransferases for the synthesis of new sialoglycoconjugates. uniprot.orgnih.gov

Degradation: It can be catabolized by the enzyme N-acetylneuraminate pyruvate (B1213749) lyase into N-acetylmannosamine (ManNAc) and pyruvate. uniprot.org

Excretion: A portion may be excreted from the cell. uniprot.org

This recycling pathway is a crucial part of sialic acid homeostasis, allowing the cell to conserve energy and resources by reusing monosaccharides cleaved from degraded glycoconjugates. nih.gov

Molecular Mechanisms and Biological Functions of Alpha 2 9 Disialic Acid

Role in Intercellular Interactions and Recognition Events

The terminal positioning of sialic acids on cell surface glycoconjugates makes them key players in mediating interactions between cells and their environment. The α-(2-9) linkage in disialic acid contributes to a distinct structural motif that influences these interactions.

The chemical nature of sialic acids, being negatively charged and hydrophilic, makes them well-suited for key roles in molecular recognition events. mdpi.com The specific arrangement of the α-(2-9)-disialic acid structure serves as a distinct molecular epitope. This epitope can be recognized by specific receptors, initiating a cascade of cellular events. The conformation of the disialic acid can be influenced by the carrier molecule it is attached to, leading to antibodies that recognize specific conformers. acs.orgnih.gov This specificity in recognition is fundamental to its biological functions, allowing it to act as a precise signaling molecule in various physiological and pathological processes.

Alpha-(2-9)-disialic acid engages with a variety of glycan-binding proteins, which are crucial for mediating cellular communication and immune responses.

I-Type Lectins and Siglecs: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of I-type lectins primarily expressed on immune cells that recognize sialic acid residues. researchgate.netnih.gov These interactions are pivotal in regulating immune cell signaling and distinguishing between self and non-self. frontiersin.org While Siglecs exhibit a preference for various sialic acid linkages, the α-(2-9) linkage is a characteristic feature of the capsular polysaccharide of serotype C Neisseria meningitidis. acs.orgresearchgate.netnih.govacs.org The interaction between bacterial capsular polysaccharides containing α-(2-9)-disialic acid and Siglecs on immune cells is a critical aspect of the host-pathogen interface. researchgate.net For instance, Siglec-7 preferentially binds to α-(2,8)-linked disialylated ligands, which are commonly found as terminal portions of gangliosides like GD3. researchgate.netacs.org

Selectins: Selectins are a family of C-type lectins that mediate cell adhesion in the vascular system, playing a key role in inflammation and immune cell trafficking. Their binding to sialylated and fucosylated ligands, such as sialyl-Lewisx, is a critical step in the recruitment of leukocytes to sites of inflammation. While the direct, high-affinity binding of selectins specifically to α-(2-9)-disialic acid is not as extensively documented as their interaction with other sialylated structures, the presence of sialic acid is often a crucial component for selectin recognition. nih.govmdpi.com

| Glycan-Binding Protein Family | Specific Examples | Role in Recognition of Sialylated Structures |

| I-Type Lectins (Siglecs) | Siglec-7 | Primarily recognizes α-(2,8)-disialic acid on gangliosides, but the broader family interacts with various sialic acid linkages, including those on pathogens. researchgate.netacs.org |

| Selectins | P-selectin, E-selectin, L-selectin | Mediate cell adhesion by binding to sialylated and fucosylated ligands like sialyl-Lewisx on leukocytes and cancer cells. nih.govmdpi.com |

The presence of α-(2-9)-disialic acid on the cell surface can significantly influence cellular adhesion and migration. The negative charge of sialic acids can induce repulsion between cells, and an abundance of these residues, a condition known as hypersialylation, can promote the detachment of cells from the primary tumor mass, facilitating invasion and metastasis. researchgate.net Polysialic acid, a polymer of sialic acid residues, is known to enhance cell movement during development and tumorigenesis. nih.gov While much of this research has focused on α-(2,8)-linked polysialic acid, the principles of steric hindrance and charge repulsion mediated by sialic acid polymers are also relevant to structures containing α-(2-9) linkages. Altered sialylation patterns on the cell surface can impact interactions with the extracellular matrix, further contributing to changes in cell adhesion and migration. frontiersin.org

Involvement in Immune System Regulation

This compound and related polysialic acid structures are deeply involved in the regulation of the immune system, influencing both innate and adaptive immune responses.

Sialic acids, including those in an α-(2-9)-disialic acid configuration, act as crucial regulators of the immune system. researchgate.net They can modulate immune responses through their interactions with Siglec receptors on immune cells, which often leads to an inhibitory signal that dampens immune cell activation. researchgate.netresearchgate.net This interaction is a key mechanism for maintaining immune homeostasis and preventing excessive inflammation. The immunogenicity of oligosialic acids can vary with the length of the sugar chain, with studies showing that shorter chains like disialic acid can induce a strong antibody response. acs.org Specifically, conjugates containing α-(2-9)-disialic acid have been shown to elicit robust T-cell dependent immunity, characterized by the production of IgG2b and IgG2c antibodies. acs.orgnih.gov Furthermore, terminal sialylation of the Fc region of IgG antibodies has been shown to confer immunomodulatory effector functions. pnas.org

The immune system utilizes sialic acids as "self-associated molecular patterns" to differentiate host cells from foreign invaders. nih.govmdpi.com Host cell surfaces are typically rich in sialic acids, which are recognized by inhibitory Siglec receptors on immune cells, thus preventing an autoimmune response. frontiersin.org

Pathogen-Host Cell Interactions (e.g., Viral and Bacterial Adhesion to Sialylated Glycans)

This compound, as a component of polysialic acid (polySia) capsules, plays a significant role in the interactions between certain bacterial pathogens and their hosts, primarily by facilitating immune evasion. Some neuroinvasive bacteria, for instance, express capsules containing high-molecular-weight homopolymers of sialic acid with α2,8- and/or α2,9-linkages. nih.gov These capsules are crucial virulence factors that help protect the bacteria from the host's immune system. nih.gov

The structural similarity between bacterial polysialic acid and the polySia found on host molecules, such as the neural cell adhesion molecule (NCAM), is a key aspect of this immune evasion strategy, a phenomenon known as molecular mimicry. nih.govnih.gov By mimicking host structures, these bacterial capsules can prevent the activation of the complement system, a critical component of the innate immune response. nih.gov The hydrophilic and negatively charged nature of the capsule can also diminish removal by phagocytic cells. nih.gov For example, the sialylated capsular polysaccharide of Group B Streptococcus can engage with Siglec-9, an inhibitory receptor on human neutrophils, thereby dampening the neutrophil's defensive functions and promoting bacterial survival. nih.govnih.govashpublications.org

While the role of α2,9-linked sialic acid in immune evasion is documented, its direct function as an attachment factor for a wide range of viruses and bacteria to host cells is less clear. Many viruses, such as influenza, utilize terminal sialic acids on host cell surfaces as primary receptors for attachment and entry. nih.govnih.gov However, the specificity of viral hemagglutinins is often directed towards α2,3- or α2,6-linked sialic acids. nih.gov Similarly, while some bacteria adhere to host cells via sialic acid-containing structures, the specific involvement of the α2,9-linkage in this initial adhesion process is not as well-characterized as its role in immune system avoidance.

Certain strains of Escherichia coli, such as K92, are known to produce a capsule with an alternating α2,8/α2,9-linked polysialic acid structure. nih.gov The polysialyltransferase from E. coli K92 can synthesize both α2,8 and α2,9 linkages and can elongate existing polysialic acid chains, showing a preference for α2,8-linked acceptors. nih.gov This enzyme can also elongate gangliosides that contain a disialic acid motif. nih.gov

Contributions to Neurodevelopmental Processes and Neural Plasticity

In vertebrates, the neural cell adhesion molecule (NCAM) is a major carrier of polysialic acid (polySia), a large, negatively charged glycan that plays a crucial role in regulating cell-cell interactions during neural development and plasticity. nih.govnih.gov This polysialylation of NCAM is predominantly characterized by linear chains of α2,8-linked N-acetylneuraminic acid residues. nih.govnih.gov The presence of polySia on NCAM transforms it from an adhesive molecule to a repulsive one, which is essential for processes requiring cellular motility and structural reorganization. nih.gov

While polysialic acid is structurally defined as a polymer of sialic acid residues that can include both α2,8- and α2,9-glycosidic linkages, the polySia found on mammalian NCAM is primarily, if not exclusively, of the α2,8-linked variety. nih.govwikipedia.org Bacterial capsules, as mentioned previously, can contain α2,9-linkages, sometimes in an alternating pattern with α2,8-linkages, as a form of molecular mimicry of host structures. nih.govnih.gov However, there is a lack of substantial evidence to suggest that α2,9-disialic acid is a significant component of the polysialic acid chains that modify mammalian NCAM under normal physiological conditions. The synthesis of polySia on NCAM is carried out by two key enzymes, ST8SiaII and ST8SiaIV, which are known to create α2,8-linkages. nih.gov

The polysialylation of NCAM is a critical regulator of neurodevelopmental processes, including neuronal sprouting, axonal guidance, and the formation of synapses (synaptogenesis). nih.govfrontiersin.org The large, hydrated, and highly negative charge of the polySia chain on NCAM is thought to increase the intercellular space and reduce cell-cell adhesion, thereby creating a permissive environment for cell migration and process outgrowth. nih.govru.nl

This "anti-adhesive" property of polySia facilitates the dynamic changes in cell-cell contacts that are necessary for:

Neuronal Sprouting: The growth of new branches from axons or dendrites.

Axonal Guidance: The process by which neurons send out axons to reach their correct targets. The presence of polySia on growth cones can modulate their responsiveness to guidance cues in the extracellular environment. nih.gov

Synaptogenesis: The formation of new synapses between neurons. Sialic acid is considered essential for synapse formation, and a reduction in sialic acid biosynthesis can lead to a decrease in synapse formation. ru.nlresearchgate.net

Gangliosides are sialylated glycosphingolipids that are highly abundant in the nervous system, particularly in the brain, where they constitute a major portion of the lipid content of neuronal membranes. nih.govwustl.edu They play crucial roles in various neural functions, including cell-cell recognition, signal transduction, and the modulation of synaptic transmission. wustl.edu The sialic acid residues of gangliosides are key to their function.

The major gangliosides found in the mammalian brain, such as GM1, GD1a, GD1b, and GT1b, contain sialic acids in α2,3 and α2,8 linkages. nih.gov While there is a vast structural diversity among gangliosides, the scientific literature does not provide significant evidence for the natural occurrence of α2,9-disialic acid as a component of the major brain gangliosides in mammals. The biosynthesis of these complex gangliosides involves a series of specific sialyltransferases that create α2,3 and α2,8 linkages. nih.gov Analytical methods for the determination of gangliosides in biological samples have been extensively developed, yet reports on the identification of α2,9-linked sialic acids in mammalian brain gangliosides are scarce. nih.govplos.org

Broader Physiological and Pathological Implications

Sialic acids, as terminal components of glycoproteins and glycolipids on the cell surface, are critically involved in a multitude of cellular signaling events. Gangliosides, in particular, are known to modulate cellular signaling by associating with signaling molecules within lipid rafts, which are specialized microdomains in the plasma membrane. wustl.eduwikipedia.org These interactions can influence the activity of receptor tyrosine kinases and other signaling proteins.

The specific role of this compound in initiating or modulating cellular signaling cascades is not well-established in mammalian systems. The signaling functions of sialic acids are often dependent on the specific linkage (e.g., α2,3, α2,6, or α2,8) and the context of the glycoconjugate in which they are presented. For example, the interaction of sialylated glycans with Siglecs (sialic acid-binding immunoglobulin-like lectins) can initiate intracellular signaling cascades that regulate immune cell function. ashpublications.orgmdpi.com As previously noted, bacterial polysaccharides containing sialic acid can engage host Siglecs to dampen the immune response. nih.govashpublications.org

While bacterial polysialyltransferases can synthesize α2,9-linkages, the corresponding enzymes and structures are not prominent in mammalian signaling pathways described in the current body of research. Therefore, the direct involvement of α2,9-disialic acid in specific cellular signaling cascades in vertebrates remains an area for further investigation.

Research Findings on this compound

| Research Area | Organism/System | Key Findings |

| Bacterial Capsules | Escherichia coli K92 | Produces a capsule with an alternating α2,8/α2,9-linked polysialic acid structure. The bacterial polysialyltransferase can synthesize both linkage types. nih.gov |

| Immune Evasion | Group B Streptococcus | Sialylated capsular polysaccharides mimic host structures to engage inhibitory Siglec receptors on immune cells, thereby dampening the immune response. nih.govnih.govashpublications.org |

| Neurodevelopment | Vertebrates | Polysialic acid on NCAM, primarily α2,8-linked, is crucial for neuronal migration, axonal guidance, and synaptogenesis by modulating cell adhesion. nih.govfrontiersin.orgru.nl |

| Ganglioside Composition | Mammalian Brain | The major brain gangliosides contain sialic acids in α2,3 and α2,8 linkages. There is no significant evidence for the presence of α2,9-disialic acid. wustl.edunih.gov |

Impact on Glycoconjugate Lifespan and Turnover

The presence and specific linkage of terminal sialic acids on glycoconjugates play a critical role in regulating their lifespan and turnover in circulation. The addition of sialic acid residues, a process known as sialylation, generally extends the half-life of glycoproteins by "masking" underlying sugar residues, thereby preventing their recognition and subsequent clearance by specific receptors in the liver.

The terminal this compound structure is a unique modification that can influence the susceptibility of a glycoconjugate to degradation by endogenous enzymes called sialidases (or neuraminidases). The rate at which these enzymes can cleave sialic acid residues is a key determinant of a glycoprotein's circulatory half-life.

Masking of Galactose Residues and Evasion of Hepatic Clearance

A primary mechanism by which sialylation prolongs the lifespan of circulating glycoproteins is by preventing their interaction with the asialoglycoprotein receptor (ASGPR) located on hepatocytes. This receptor specifically recognizes and binds to exposed terminal galactose residues on N-glycans, leading to the rapid endocytosis and degradation of the glycoprotein (B1211001).

By forming a terminal cap on the glycan chain, sialic acids, including the this compound motif, sterically hinder the access of ASGPR to the penultimate galactose residues. This masking effect is a crucial factor in the in vivo survival of many plasma proteins. The removal of these terminal sialic acids, whether through enzymatic action or chemical modification, exposes the galactose residues and signals the glycoprotein for clearance from the bloodstream.

Differential Stability of Sialic Acid Linkages

The specific glycosidic linkage of sialic acid residues can influence their stability and resistance to enzymatic cleavage. While direct comparative studies on the in vivo turnover rates of glycoconjugates specifically bearing this compound are limited, research on the substrate specificities of various sialidases provides valuable insights.

Some bacterial and viral neuraminidases exhibit different efficiencies in cleaving α-2,3, α-2,6, α-2,8, and α-2,9 linkages. This differential cleavage suggests that the spatial arrangement of the alpha-(2-9) linkage may confer a degree of resistance to certain endogenous mammalian sialidases compared to the more common α-2,3 and α-2,6 linkages. The unique structural conformation of an α-2,9-linked disialic acid moiety could present steric challenges to the active sites of some sialidases, potentially slowing the rate of its removal and thereby extending the functional life of the parent glycoconjugate.

Research Findings on Sialylation and Glycoprotein Half-Life

Numerous studies have demonstrated the profound impact of sialylation on the pharmacokinetic properties of therapeutic glycoproteins. For many of these biologics, the degree of sialylation is a critical quality attribute that is closely monitored to ensure consistent efficacy and dosing regimens.

While much of the existing data focuses on the more common sialic acid linkages, the principles derived from these studies are applicable to understanding the potential role of this compound. For instance, it is well-established that glycoproteins with a higher degree of sialylation exhibit a longer circulatory half-life. It can be inferred that the presence of a disialic acid structure, which contributes two sialic acid residues at a single glycan terminus, would significantly enhance this protective effect.

The table below summarizes findings from studies on the general effect of sialylation on the half-life of various glycoproteins. While not specific to the alpha-(2-9) linkage, this data illustrates the critical role of terminal sialic acids in glycoconjugate turnover.

| Glycoprotein | Impact of Desialylation on Half-Life | Key Findings |

| Erythropoietin (EPO) | Drastic reduction | Removal of sialic acids leads to rapid clearance from circulation, rendering the hormone inactive in vivo. |

| Follicle-Stimulating Hormone (FSH) | Significant decrease | The extent of sialylation is directly correlated with the in vivo circulatory half-life of different FSH glycoforms. |

| Ceruloplasmin | Rapid clearance | Asialoceruloplasmin is quickly removed from the serum and taken up by hepatocytes. |

| Alpha-1-acid glycoprotein (AGP) | Increased clearance rate | The sialic acid content of AGP influences its binding to various drugs and its overall pharmacokinetic profile. |

Table 1. Effect of Sialylation on the Circulatory Half-Life of Selected Glycoproteins

Further research is necessary to elucidate the specific contribution of the this compound structure to the stability and turnover of glycoconjugates in vivo. Such studies would involve comparative pharmacokinetic analyses of glycoproteins modified with different terminal sialic acid linkages, providing a clearer understanding of the unique biological functions of this specific modification.

Advanced Analytical Methodologies for Alpha 2 9 Disialic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of α-(2-9)-disialic acid, providing insights into its atomic composition, connectivity, and conformation.

In the ¹H NMR spectra of sialyl-oligosaccharides, the chemical shifts of the anomeric protons and the H-3 axial and equatorial protons of the sialic acid residues are particularly informative. uu.nl These shifts are highly sensitive to the type of glycosidic linkage (e.g., α2–8 vs. α2–9) and the sequence of the monosaccharide units. uu.nl For instance, the resonance position of the N-acetyl group's methyl protons can also vary depending on the linkage type. uu.nl Two-dimensional NMR experiments, such as COSY and HMQC, are employed to assign all proton and carbon signals unequivocally, confirming the covalent structure of compounds like di-N-acetyl-D-neuraminic acid. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on each carbon atom in the molecule. The chemical shifts of the anomeric carbon (C-2) and the carbons involved in the glycosidic linkage (e.g., C-9) are diagnostic for determining the linkage position and the α-anomeric configuration. The structural determination of sialic acid polysaccharide antigens has been successfully achieved using ¹³C NMR.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Sialic Acid Residues

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3eq | ~2.7-2.9 | C-1 (Carboxyl) |

| H-3ax | ~1.7-1.9 | C-2 (Anomeric) |

| N-acetyl (CH₃) | ~2.0 | C-5 (NAc) |

| Anomeric (if applicable) | ~4.5-5.5 | Glycosidic Linkage Carbon |

Note: Chemical shifts are approximate and can vary based on the specific structure, solvent, and experimental conditions.

Mass spectrometry (MS) is a cornerstone technique for the analysis of sialylated compounds, offering high sensitivity and the ability to determine molecular weights with high accuracy.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is frequently used for the rapid analysis of oligosialic acids. researchgate.net This technique is particularly advantageous for its high throughput and tolerance to complex mixtures. nih.gov However, a significant challenge in the analysis of sialylated glycans is the lability of the sialic acid residues, which can lead to in-source decay and loss of structural information. acs.org To overcome this, chemical derivatization strategies are often employed to stabilize the sialic acid moiety. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), is another powerful tool for the analysis of sialylated glycans. nih.gov ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), detailed structural information, including sequence and linkage, can be obtained through controlled fragmentation of the parent ion. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.org This hyphenated technique is invaluable for the analysis of complex biological samples, allowing for the separation of different oligosialic acid species prior to their detection and characterization by MS. acs.org For instance, LC-MS/MS methods have been developed for the quantitative analysis of monosialo and disialo gangliosides. mdpi.com

Table 2: Common Mass Spectrometry Techniques for α-(2-9)-Disialic Acid Analysis

| Technique | Ionization Method | Key Advantages | Common Applications |

|---|---|---|---|

| MALDI-TOF-MS | Soft ionization with a matrix | High throughput, analysis of complex mixtures | Rapid profiling of oligosialic acids |

| ESI-MS | Soft ionization from solution | Gentle ionization, suitable for coupling with LC | Structural analysis of intact sialylated glycans |

Chromatographic Separation and Characterization Methods

Chromatographic techniques are fundamental for the isolation and purification of α-(2-9)-disialic acid and related oligosaccharides from complex mixtures, enabling their subsequent detailed structural analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sialic acids. thermofisher.com For enhanced detection, sialic acids are often derivatized with a fluorescent label, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), prior to analysis by reversed-phase HPLC with fluorescence detection. lcms.czoup.com This method allows for the sensitive quantification of different sialic acid species. lcms.cz High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is another HPLC-based method that can be used for the direct analysis of underivatized sialic acids. lcms.cz

Capillary Electrophoresis (CE) has emerged as a powerful and high-resolution technique for the analysis of carbohydrates, including oligosialic acids. nih.gov CE separates molecules based on their charge-to-size ratio, providing excellent separation of closely related species. nih.gov This technique is particularly well-suited for the analysis of charged molecules like sialic acids. CE has been successfully applied to the characterization of different types of oligo- and polysialic acid chains and their lactone species, which can form under acidic conditions. oup.com The high efficiency of CE allows for the separation of isomers and provides a detailed profile of the oligosialic acid content in a sample. oup.com

Enzymatic and Chemical Derivatization for Analysis

Enzymatic and chemical derivatization strategies are crucial for the comprehensive analysis of α-(2-9)-disialic acid, as they can enhance stability, improve detection, and provide linkage-specific information.

Enzymatic derivatization often involves the use of sialidases (neuraminidases), which are enzymes that specifically cleave sialic acid linkages. oup.com The use of linkage-specific sialidases can help to determine the type of glycosidic bond present in an oligosialic acid. For example, digestion with an α2-3 specific sialidase followed by analysis can confirm the presence of α2-3 linkages.

Chemical derivatization is widely employed to stabilize the labile sialic acid residues for mass spectrometry and to introduce labels for fluorescence detection in HPLC. researchgate.net Common derivatization strategies include:

Esterification and Amidation: These reactions target the carboxyl group of sialic acid, neutralizing its negative charge and increasing its stability for MS analysis. nih.govresearchgate.net Linkage-specific derivatization methods have been developed that result in different chemical modifications for α2-3/α2-8 and α2-6 linked sialic acids, allowing for their differentiation by mass. researchgate.netacs.org For instance, under certain conditions, α2,3-, α2,8-, and α2,9-linked sialic acids can form lactones through intramolecular esterification, while α2,6-linked sialic acids undergo esterification or amidation with an external nucleophile. researchgate.net

Reductive Amination: This is a common method for attaching fluorescent tags to the reducing end of oligosaccharides for HPLC analysis. researchgate.net

These derivatization techniques, in conjunction with the powerful analytical methods described above, provide a comprehensive toolkit for the detailed investigation of the structure and function of α-(2-9)-disialic acid and related compounds.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| alpha-(2-9)-Disialic acid |

| N-acetyl-D-neuraminic acid |

| 1,2-diamino-4,5-methylenedioxybenzene |

| Sialic acid |

| Oligosialic acid |

| Polysialic acid |

| Monosialo gangliosides |

Application of Specific Sialidase Assays for Linkage Determination

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. researchgate.net Their utility in research lies in their often-specific action on certain glycosidic linkages. By employing a panel of sialidases with known linkage specificities, researchers can deduce the types of linkages present in a sample.

For the determination of α-(2-9) linkages, a sialidase capable of hydrolyzing this specific bond is required. For instance, α2-3,6,8,9 Neuraminidase A is a broad-specificity sialidase that catalyzes the hydrolysis of all linear and branched non-reducing terminal sialic acid residues, including α-(2-9) linkages. neb.com The analytical approach involves treating the sample containing α-(2-9)-disialic acid with various specific sialidases. The differential activity of these enzymes provides evidence for the presence of specific linkages. For example, if an enzyme known to cleave α-(2-8) but not α-(2-9) linkages fails to digest the sample, while a broad-specificity neuraminidase successfully cleaves it, this suggests the presence of the α-(2-9) linkage.

Table 1: Sialidase Specificity in Linkage Determination

| Enzyme | Linkage Specificity | Application in α-(2-9)-Disialic Acid Analysis |

|---|---|---|

| α2-3,6,8,9 Neuraminidase A | Cleaves α2-3, α2-6, α2-8, and α2-9 linkages neb.com | Used as a positive control to confirm the presence of sialic acids and to release all terminal residues. |

| α2-8 Specific Sialidase | Cleaves only α2-8 linkages | Used as a negative control; lack of activity helps differentiate from α-(2-8)-disialic acid. |

Fluorescent Derivatization Methods (e.g., DMB-labeling)

Fluorescent derivatization is a highly sensitive method for the quantification and analysis of sialic acids. The most common reagent for this purpose is 1,2-diamino-4,5-methylenedioxybenzene (DMB). lcms.cztakarabio.comludger.com This method involves two primary steps:

Release of Sialic Acids: The sialic acid residues are first released from the glycan chain through mild acid hydrolysis (e.g., using 2 M acetic acid at 80°C for 2 hours). lcms.czludger.com This step is crucial as it provides free sialic acid molecules for the subsequent labeling reaction.

Derivatization: The freed sialic acids are then incubated with DMB. The DMB molecule reacts with the α-keto acid group of the sialic acid, forming a highly fluorescent derivative. ludger.com

The DMB-labeled sialic acids can then be separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector. lcms.czsigmaaldrich.com This technique is extremely sensitive, with detection limits in the femtomole range. takarabio.com While DMB labeling itself does not distinguish between different linkages of the original polysialic acid, it is an essential tool for quantifying the total amount of sialic acid released by linkage-specific methods like sialidase assays or controlled acid hydrolysis.

A study synthesized and labeled α-(2,9)-trisialic acid with cyanine dyes, which served as fluorescent probes to image glycan-binding receptors on living cells, demonstrating another application of fluorescence in studying oligosialic acids. nih.gov

Table 2: DMB-Labeling Workflow for Sialic Acid Analysis

| Step | Procedure | Purpose |

|---|---|---|

| 1. Hydrolysis | Incubation of the glycoprotein (B1211001) sample in mild acid (e.g., 2M acetic acid) at 80°C. ludger.com | To release terminal sialic acid residues from the glycan chain. |

| 2. Labeling | Incubation of the released sialic acids with DMB solution at 50°C. ludger.com | To form a stable and highly fluorescent derivative. |

Controlled Acid Hydrolysis for Glycosidic Linkage Differentiation

The stability of sialic acid glycosidic linkages to acid hydrolysis varies depending on their type. This differential stability can be exploited to distinguish between α-(2-8) and α-(2-9) linkages. Research has shown that α-(2-8) linkages are more susceptible to acid-catalyzed hydrolysis than α-(2-9) linkages. nih.govoup.com

By carefully controlling the conditions of acid hydrolysis (e.g., acid concentration, temperature, and time), it is possible to selectively cleave one type of linkage while leaving the other intact. nih.gov For instance, in a polymer containing alternating α-(2-8) and α-(2-9) linkages, controlled hydrolysis will preferentially break the α-(2-8) bonds, resulting in a specific pattern of oligosialic acid fragments. nih.govoup.com

The resulting fragments can then be analyzed by methods such as capillary electrophoresis (CE) or HPLC to identify their size and structure. nih.govoup.com This fragmentation pattern serves as a fingerprint for the original linkage arrangement. For example, the hydrolysis of an alternating α-(2-8)/α-(2-9) polysialic acid results in a characteristic profile of oligosialic acids in a CE analysis. nih.govoup.com This technique, often combined with subsequent enzymatic digestion or derivatization, provides a powerful means of differentiating complex polysialic acid structures.

Research Findings on Hydrolysis Stability:

Differential Stability: The α-(2-8) linkage is less stable in acidic conditions compared to the α-(2-9) linkage. nih.gov

Lactonization: Under certain conditions, such as in glacial acetic acid, lactonization occurs more readily in the α-(2-8) linkage than in the α-(2-9) linkage. This difference in reactivity can also be used for identification purposes. nih.gov

Emerging Techniques for Glycan-Protein Interaction Mapping (e.g., Proximity Chemical Labeling)

Understanding the biological functions of α-(2-9)-disialic acid requires identifying the proteins with which it interacts. Glycan-protein interactions are often transient and of low affinity, making them challenging to study using traditional methods. nih.govnih.govresearchgate.net Proximity chemical labeling has emerged as a powerful technique to overcome these challenges by capturing these fleeting interactions in a cellular context. nih.govresearchgate.net

The general principle of proximity labeling involves targeting a labeling enzyme (a "bait") to a specific location, such as a glycan-binding protein (GBP). nih.gov This enzyme, upon activation, generates reactive molecules that covalently tag nearby proteins (the "prey") with a marker, typically biotin. nih.govresearchgate.net These biotinylated proteins can then be enriched using streptavidin and identified by mass spectrometry. nih.gov

In the context of glycan interactions, the GBP of interest is fused to a labeling enzyme. nih.govresearchgate.net When this fusion protein binds to its target glycan (e.g., a structure containing α-(2-9)-disialic acid on a cell surface), the enzyme is brought into close proximity with other proteins that are part of the interaction complex. Activation of the enzyme leads to the biotinylation of these interacting proteins, effectively creating a snapshot of the glycan's interactome. nih.gov

A recent development, termed GlycoMap, utilizes a metabolically inserted azidosialic acid to introduce photocatalysts onto sialylated glycoproteins. princeton.edu This allows for the profiling of the local microenvironments across the sialylated proteome, providing insights into sialylation-dependent interactions. princeton.edu These advanced methods preserve native interactions with spatiotemporal accuracy, allowing for the identification of physiologically relevant glycan ligands and their protein partners in living cells. nih.govresearchgate.net

Table 3: Proximity Labeling Workflow for Glycan-Protein Interactions

| Step | Description | Outcome |

|---|---|---|

| 1. Bait Construction | A glycan-binding protein (GBP) of interest is fused with a proximity labeling enzyme (e.g., a peroxidase). nih.govresearchgate.net | A fusion protein that can bind to specific glycans and label nearby proteins. |

| 2. Cellular Expression | The bait protein is expressed in living cells, where it interacts with its target glycans. nih.govresearchgate.net | The labeling enzyme is localized to the site of glycan-protein interaction. |

| 3. Labeling Reaction | The enzyme is activated (e.g., by adding hydrogen peroxide), generating short-lived, reactive biotin species. researchgate.net | Covalent biotin tagging of proteins within a short radius of the GBP-glycan complex. nih.gov |

| 4. Enrichment | Biotinylated proteins are captured and enriched from cell lysates using streptavidin-coated beads. nih.gov | Isolation of the proteins that were in close proximity to the bait. |

Synthetic Approaches and Analogues in Alpha 2 9 Disialic Acid Research

Chemical Synthesis Methodologies

The chemical synthesis of sialosides, particularly those with α-linkages, is a formidable challenge in carbohydrate chemistry. This difficulty arises from the lack of a participating group at the C-3 position, the sterically hindered anomeric center, and the electron-withdrawing nature of the carboxyl group at C-2, which can promote elimination byproducts. Despite these hurdles, significant progress has been made in the stereoselective synthesis of oligosialic acids.

The controlled synthesis of α(2→9) oligosialic acids with defined lengths and high stereoselectivity has been a long-standing goal. nih.gov Success in this area has been achieved through the development of specialized sialyl donors with protecting groups that favor the formation of the α-anomer.

One effective strategy involves the use of a 5-N,4-O-carbonyl-protected sialyl donor. This approach has been successfully employed in the stereoselective synthesis of α(2,9) di-, tri-, and tetrasialic acids. researchgate.net The cyclic protecting group enhances the α-selectivity of the glycosylation reaction, even in the absence of a nitrile solvent, which is often used to promote α-sialylation. researchgate.net This methodology has proven to be efficient for the synthesis of oligosialic acids up to dodecamers. nih.gov

Another approach utilizes S-linked sialic acid derivatives. A method involving the chemo- and stereoselective S-alkylation of a C2-thiolated sialoside donor with a C9-iodide-activated sialoside acceptor has been developed for the synthesis of S-linked α(2→9) oligosialic acids. This strategy has been successfully applied to the synthesis of hexasialic acids with alternating α(2→8)/α(2→9) linkages. acs.org

The table below summarizes key features of different stereoselective synthesis methods for α(2→9) oligosialic acids.

| Synthesis Method | Key Features | Synthesized Oligomers |

| 5-N,4-O-Carbonyl-Protected Sialyl Donor | High α-selectivity without nitrile solvent effect. | Di-, tri-, tetra-, up to dodecamers nih.govresearchgate.net |

| S-Alkylation of Thiosialosides | Chemo- and stereoselective formation of S-glycosidic bonds. | Hexasialic acids with alternating linkages acs.org |

| N-Troc Sialyl N-Phenyltrifluoroimidate | Effective for the synthesis of oligo-α(2,8) sialosides, a related linkage. | Di- and oligosialosides researchgate.net |

This table provides a summary of different chemical synthesis methods for α(2→9) oligosialic acids and their key characteristics.

Iterative synthesis provides a modular and efficient way to assemble oligosaccharides from monosaccharide building blocks. This approach involves a repeated sequence of coupling and deprotection steps. While direct iterative synthesis of natural oligosialic acids is complex, the principles of iterative synthesis have been applied to create mimics and analogues.

A prominent example of a reaction used in iterative strategies is the Copper(I)-Catalyzed Alkyne–Azide (B81097) Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole ring, which can act as a linkage between sugar units, creating pseudo-oligosaccharides. The CuAAC reaction is highly efficient, stereospecific, and tolerant of a wide range of functional groups, making it ideal for the assembly of complex carbohydrate structures. nih.gov

In the context of oligosialic acid research, CuAAC can be used to connect sialic acid monomers that have been functionalized with terminal alkynes and azides. This iterative process allows for the rapid assembly of pseudo-oligosialic acid chains with controlled length and composition. The resulting triazole linkage is not found in natural oligosialic acids but serves as a stable isostere of the glycosidic bond.

Chemoenzymatic Synthesis of Sialyl Oligosaccharides

Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating diverse building blocks with the high regio- and stereoselectivity of enzymatic reactions. nih.gov This approach has become a powerful tool for the synthesis of complex sialylated oligosaccharides, including those containing α-(2-9)-disialic acid motifs.

One-pot multi-enzyme (OPME) systems have been developed for the efficient synthesis of sialosides. nih.govacs.org These systems typically involve a sialic acid aldolase (B8822740) to generate the sialic acid from a simpler precursor, a CMP-sialic acid synthetase to activate the sialic acid, and a specific sialyltransferase to transfer the sialic acid to an acceptor molecule. nih.gov By using different sialyltransferases, various linkages, including α2-3, α2-6, and α2-8, can be achieved. acs.org

For the synthesis of structures containing α-(2-9)-disialic acid, a two-step multi-enzyme approach has been described for the synthesis of related disialyl glycans with a terminal Siaα2-8Sia component. miami.edu In the first step, a monosialylated oligosaccharide is produced using a one-pot three-enzyme system. This product then serves as an acceptor for an α2-8-sialyltransferase in the second step. miami.edu The enzymes used in these systems often exhibit broad substrate specificity, allowing for the incorporation of natural and non-natural sialic acid forms. miami.edu

A chemoenzymatic synthon strategy has also been developed. This involves the chemical synthesis of a modified sugar precursor that is accepted by the enzymatic machinery. After the enzymatic reactions, the modification can be chemically converted to the desired functionality. This approach has been used to create a library of sialosides with diverse modifications. escholarship.org

Development of Synthetic Analogues and Probes

Synthetic analogues of alpha-(2-9)-disialic acid are invaluable tools for studying its biological roles. These molecules can be designed to mimic the natural structure, to introduce specific modifications for probing interactions, or to have altered stability or biological activity.

The sialic acid biosynthetic pathway is remarkably tolerant of unnatural substrates. oup.com This has been exploited to introduce modified sialic acids into cellular glycans through a process called metabolic glycoengineering. By feeding cells with synthetic N-acylmannosamine or sialic acid analogues, these unnatural sugars can be incorporated into sialoglycoconjugates, including polysialic acid.

A variety of unnatural sialic acid analogues have been synthesized with modifications at the N-acyl group (C-5) and the C-9 position. oup.com For example, sialic acid analogues with bioorthogonal functional groups, such as azides and alkynes, can be metabolically incorporated and then specifically labeled with probes for imaging or proteomic studies. pkusz.edu.cn Bifunctional sialic acid analogues containing two distinct chemical reporters at both the N-acyl and C-9 positions have also been developed for dual labeling strategies. pkusz.edu.cn

The table below presents examples of unnatural sialic acid analogues and their applications in biological studies.

| Unnatural Sialic Acid Analog | Modification | Application |

| N-levulinoyl sialic acid (SiaLev) | N-acyl group with a ketone | Detection of polysialic acid [ ] |

| 9-Azido-sialic acid (9AzSia) | Azide group at C-9 | Metabolic labeling and visualization of sialoglycans pkusz.edu.cn |

| 3-Fluoro-sialic acid derivatives | Fluorine at C-3 and various C-5 modifications | Inhibition of sialylation nih.gov |

| Bifunctional analogues (e.g., 9AzSiaNAl) | Azide at C-9 and alkyne on N-acyl chain | Dual metabolic labeling pkusz.edu.cn |

This table showcases a selection of unnatural sialic acid analogues and their uses in biological research.

Pseudo-oligosialic acids are mimics of the natural oligosaccharides where the glycosidic bond is replaced by a non-native linkage. These analogues are often designed to have increased stability against enzymatic degradation by sialidases.

The Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) reaction is a powerful method for creating pseudo-oligosaccharides with triazole linkages. nih.gov By synthesizing sialic acid monomers with terminal alkyne and azide functionalities, these units can be "clicked" together to form polymers with 1,4-disubstituted 1,2,3-triazole linkages. These triazole-linked pseudo-oligosialic acids serve as stable mimetics of the natural polysialic acid chain and can be used to study the structural requirements for polysialic acid binding proteins and to develop potential therapeutic agents. The synthesis of triazole-linked pseudo-starch fragments has demonstrated the feasibility of this approach for creating complex carbohydrate mimics. nih.govuea.ac.uk

Application of Synthetic Oligosialic Acids in Immunological Research and Vaccine Development

The capsular polysaccharides (CPS) on the surface of pathogenic bacteria are crucial targets for vaccine design. nih.gov For instance, Neisseria meningitidis serogroup C is characterized by a capsular polysaccharide composed of α-(2-9)-polysialic acid. nih.govtandfonline.com Traditional vaccines using these polysaccharides can induce T-cell-independent immune responses, which offer poor immunological memory, especially in infants. nih.govnih.gov To overcome this, synthetic oligosialic acids, including this compound and its longer-chain counterparts, have been developed and conjugated to carrier proteins or immunostimulants to create glycoconjugate vaccines that elicit a more robust and lasting T-cell-dependent immunity. nih.govnih.gov

Systematic immunological studies have been conducted on synthetic α-(2-9)-oligosialic acids of varying lengths to determine their potential as vaccine antigens. In one key study, α-(2-9)-linked di-, tri-, tetra-, and pentasialic acids were synthesized and conjugated to the carrier protein Keyhole Limpet Hemocyanin (KLH). nih.gov The resulting glycoconjugates were then used to immunize mice to evaluate their immunogenicity.

The research found that all the synthetic oligosialic acid-KLH conjugates successfully elicited robust T-cell-mediated immune responses, which are desirable for prophylactic vaccines. nih.govrsc.org The analysis of antibody isotypes revealed high titers of IgG1, IgG2b, and IgG2c antibodies, which are indicative of a T-cell-dependent immune pathway and are potent for activating effector responses against bacteria. nih.gov A critical finding from this research was the relationship between the length of the oligosialic acid chain and its immunogenicity. The study revealed that larger glycans are not necessarily more effective immunogens. nih.govrsc.org

| Oligosialic Acid Length | Relative Immunogenicity Ranking | Key Antibody Isotypes Elicited |

|---|---|---|

| Disialic Acid | 2nd | IgG1, IgG2b, IgG2c |

| Trisialic Acid | 1st | IgG1, IgG2b, IgG2c |

| Tetrasialic Acid | 3rd | IgG1, IgG2b, IgG2c |

| Pentasialic Acid | 4th | IgG1, IgG2b, IgG2c |

The antibodies generated by these synthetic conjugates demonstrated high specificity. They strongly bound to group C N. meningitidis cells expressing the native α-(2-9)-polysialic acid but did not show significant binding to other bacterial cells or sialoglycans like sTn, GM2, GM3, or α-(2-8)-linked polysialic acid. rsc.orgmdpi.com This specificity indicates that the antibodies can selectively target the pathogenic bacteria. acs.org Based on these findings, α-(2-9)-trisialic acid was identified as a particularly promising antigen for the development of a glycoconjugate vaccine against group C meningitis. nih.govrsc.org

To address potential concerns with traditional protein-based conjugates, researchers have also explored fully synthetic, self-adjuvanting vaccine candidates. nih.govacs.org This approach involves conjugating the synthetic α-(2-9)-oligosialic acids to a potent immunostimulant, such as Monophosphoryl lipid A (MPLA), a non-toxic derivative of lipid A. acs.orgnih.gov MPLA can activate T-cell mediated immune responses, thus serving as both a carrier and an adjuvant. acs.org

Immunological studies of these oligosialic acid-MPLA conjugates in mice revealed that they could elicit powerful immune responses on their own, comparable to those induced by the KLH conjugates administered with an external adjuvant. nih.govumh.es This confirmed the self-adjuvanting properties of the MPLA-based constructs. nih.gov The antibodies produced were predominantly IgG2b and IgG2c, consistent with a T-cell-dependent response. acs.orgumh.es Furthermore, the antisera from immunized mice not only bound specifically to the bacterial cells but also mediated strong, complement-dependent bactericidal activity against group C N. meningitidis. nih.govumh.es

| Conjugate Antigen | Immune Response Characteristics | Bactericidal Activity |

|---|---|---|

| Disialic Acid-MPLA | Robust, T-cell dependent immunity | Effective |

| Trisialic Acid-MPLA | Robust, T-cell dependent immunity | Strongly effective |

| Tetrasialic Acid-MPLA | Robust, T-cell dependent immunity | Strongly effective |

| Pentasialic Acid-MPLA | Robust, T-cell dependent immunity | Effective |

The structure-activity relationship observed with the MPLA conjugates was similar to that of the KLH conjugates, where the immunogenicity tended to decrease as the sugar chain was elongated. nih.govumh.es However, all tested MPLA conjugates elicited robust immune responses. acs.org These results establish that synthetic tri- and tetrasialic acid-MPLA conjugates are highly promising candidates for the first fully synthetic, self-adjuvanting vaccines against group C meningitis. nih.govumh.es

Q & A

Q. What are the most reliable methods for detecting and quantifying alpha-(2→9)-disialic acid in mammalian brain glycoproteins?

- Methodological Answer : Use highly sensitive chemical derivatization (e.g., fluorometric labeling) combined with HPLC or capillary electrophoresis for quantification . Validate results with chain-length-specific antibodies (e.g., anti-di-/oligo-sialic acid antibodies) in Western blotting or ELISA. Ensure sample pretreatment with neuraminidases to confirm specificity for α-(2→9) linkages .

Q. How should researchers prepare biological samples to minimize degradation of alpha-(2→9)-disialic acid during extraction?

- Methodological Answer : Homogenize tissues in cold phosphate-buffered saline (PBS) with protease inhibitors and 1 mM EDTA to chelate divalent cations that promote enzymatic hydrolysis. Use immediate flash-freezing in liquid nitrogen and store at −80°C. Avoid repeated freeze-thaw cycles . For glycoprotein isolation, employ lectin affinity chromatography (e.g., wheat germ agglutinin) followed by mild acid hydrolysis (0.1 M TFA, 80°C, 1 h) to release sialic acids .

Q. What experimental controls are essential when studying alpha-(2→9)-disialic acid’s role in neurite outgrowth?

- Methodological Answer : Include (i) neuraminidase-treated samples to abrogate disialic acid signals, (ii) competitive inhibition with free α-(2→9)-disialic acid, and (iii) knockdown/knockout models (e.g., ST8Sia II-deficient cells). Quantify neurite length using automated image analysis software (e.g., ImageJ NeuronJ) and normalize to total cell area .

Advanced Research Questions

Q. How can structural heterogeneity in alpha-(2→9)-disialic acid (e.g., O-acetylation) be systematically analyzed to resolve conflicting functional data?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation to differentiate O-acetylated isoforms (e.g., 7-O-Ac vs. 9-O-Ac). Pair this with surface plasmon resonance (SPR) to compare binding affinities of modified vs. unmodified forms to receptors like Siglec-11 . For in vivo relevance, use tissue-specific knockout models to assess functional impacts of specific modifications .

Q. What strategies address contradictions in reports on alpha-(2→9)-disialic acid’s role in tumor progression?

- Methodological Answer : Conduct meta-analyses stratified by tumor type (e.g., glioblastoma vs. neuroblastoma) and disialic acid localization (membrane vs. intracellular). Use multiplex immunohistochemistry to colocalize α-(2→9)-disialic acid with markers like CD166 (a known carrier in neural differentiation). Reconcile discrepancies by controlling for sialidase activity in tumor microenvironments using zymography .

Q. How can researchers optimize synthetic routes for alpha-(2→9)-disialic acid conjugates to improve vaccine immunogenicity?

- Methodological Answer : Compare chemo-enzymatic synthesis (using α2,9-sialyltransferases) vs. chemical methods (e.g., Schmidt glycosylation). Assess conjugate stability via accelerated degradation studies (40°C/75% RH, 4 weeks) and monitor antibody titers in murine models using ELISA with disialic acid-specific probes (e.g., anti-group C meningococcal antibodies) . Include monophosphoryl lipid A (MPLA) as a self-adjuvanting component to enhance Th1 responses .

Q. What computational tools are effective for modeling alpha-(2→9)-disialic acid interactions with viral glycoproteins?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model conformational flexibility of α-(2→9) linkages. Validate with NMR data (e.g., NOESY for inter-residue distances). Dock structures into viral S1A domains (e.g., HKU1) using HADDOCK and compare predicted KD,surf values with SPR-measured affinities .

Methodological Guidance for Data Interpretation

Q. How should researchers validate the specificity of antibodies targeting alpha-(2→9)-disialic acid?

- Answer : Perform glycan microarray screening against a panel of sialylated structures (e.g., α2→3, α2→6, and α2→8 linkages). Confirm cross-reactivity using knockout cell lines (e.g., ST8Sia II/IV-deficient). Use competitive ELISA with synthetic α-(2→9)-disialic acid oligomers to establish inhibition curves .

Q. What statistical approaches are recommended for analyzing small-sample studies on alpha-(2→9)-disialic acid’s neurological functions?

- Answer : Apply non-parametric tests (e.g., Mann-Whitney U) with Bonferroni correction for multiple comparisons. Use bootstrap resampling to estimate confidence intervals for effect sizes. For longitudinal data, employ mixed-effects models to account for individual variability .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.